molecular formula C7H11NO3 B13973570 3,3-Dimethyl-2-oxo-1-azetidineacetic acid

3,3-Dimethyl-2-oxo-1-azetidineacetic acid

Cat. No.: B13973570
M. Wt: 157.17 g/mol
InChI Key: JBVZBEAPKPVQOJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxo-1-azetidineacetic acid is a heterocyclic compound containing an azetidine ring, which is a four-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxo-1-azetidineacetic acid typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxo-1-azetidineacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The azetidine ring can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-2-oxo-1-azetidineacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-2-oxo-1-azetidineacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. Specific pathways and targets depend on the functional groups attached to the azetidine ring.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    3,3-Dimethyl-2-oxoazetidine: Lacks the acetic acid moiety but shares the core azetidine structure.

    Oxetane derivatives: Four-membered rings with oxygen instead of nitrogen.

Uniqueness

3,3-Dimethyl-2-oxo-1-azetidineacetic acid is unique due to the presence of both the azetidine ring and the acetic acid functional group. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-(3,3-dimethyl-2-oxoazetidin-1-yl)acetic acid

InChI

InChI=1S/C7H11NO3/c1-7(2)4-8(6(7)11)3-5(9)10/h3-4H2,1-2H3,(H,9,10)

InChI Key

JBVZBEAPKPVQOJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1=O)CC(=O)O)C

Origin of Product

United States

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